N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine
Description
N,N-Dimethyl-2-thiomorpholinopyrimidin-4-amine is a pyrimidine derivative featuring a thiomorpholine ring at the 2-position and a dimethylamine group at the 4-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry due to their structural similarity to nucleic acid bases. The dimethylamine group contributes to electron-donating effects, which may modulate reactivity and binding interactions .
Properties
IUPAC Name |
N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-13(2)9-3-4-11-10(12-9)14-5-7-15-8-6-14/h3-4H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWOQLJKKMQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with thiomorpholine in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with dimethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Interactions
Pyrimidine derivatives with substitutions at the 2- and 4-positions exhibit distinct conformational and intermolecular interaction patterns:
Key Observations:
- Thiomorpholine vs. Thiophene/Thioether Groups : The thiomorpholine ring in the target compound provides a saturated sulfur-containing heterocycle, which may confer greater conformational flexibility compared to rigid thiophene or thioether groups (e.g., in and ). This flexibility could influence binding pocket accommodation in biological targets.
- Dimethylamine vs.
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with trifluoromethyl () or chloro substituents () exhibit increased electronegativity, which may enhance stability but reduce nucleophilicity compared to the dimethylamine group.
Hydrogen Bonding and Crystal Packing
Crystallographic studies of related compounds reveal that substituents dictate intermolecular interactions:
- In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular N–H⋯N hydrogen bonds stabilize a six-membered ring, while weak C–H⋯O and C–H⋯π interactions govern crystal packing .
- By contrast, the thiomorpholine group in the target compound may participate in S⋯H–C interactions or act as a hydrogen-bond acceptor via its nitrogen atoms, though specific crystallographic data for this compound is lacking.
Biological Activity
N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a thiomorpholine moiety and two methyl groups on the nitrogen atom. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃S |
| Molecular Weight | 197.28 g/mol |
| Log P (octanol-water) | 4.51 |
| Solubility | Low |
| BBB Permeability | No |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, compounds within the thieno[2,3-d]pyrimidine class have shown significant cytotoxic effects against various cancer cell lines, suggesting that similar derivatives may exhibit comparable activities.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was found to induce apoptosis and inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 27.6 | Apoptosis induction via mitochondrial pathway |
| HepG2 | 6.92 | S-phase cell cycle arrest |
The mechanism by which this compound exerts its biological effects appears to involve:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause S-phase arrest in HepG2 cells, preventing further cell division.
- Target Interaction : Molecular docking studies suggest that this compound may interact with key enzymes involved in cellular signaling pathways, such as farnesyltransferase, which is crucial for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiomorpholine and pyrimidine components can significantly impact biological activity. For example, substituents on the pyrimidine ring can enhance or diminish cytotoxicity.
Notable Findings from SAR Studies
- Substituent Effects : Electron-withdrawing groups on the aromatic ring increase cytotoxicity.
- Thiomorpholine Variants : Alterations in the thiomorpholine structure can lead to different levels of enzyme inhibition and cytotoxicity.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is beneficial to compare it with other known compounds in its class.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 2 | Potent apoptosis inducer |
| IMB-1406 | 6.92 | Antitumor activity |
| N-benzyl-2-thiomorpholinopyrimidin-4-amine | Varies | Cholinesterase inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
